UMC160
Descripción
UMC160 is a molecular marker locus identified in maize (Zea mays), associated with quantitative trait loci (QTL) influencing kernel chemical composition and seedling growth parameters. Located on chromosome 2, UMC160 is part of a genomic region linked to genes that regulate critical agronomic traits, including total sugar concentration in mature-dry kernels and seedling emergence rates under field conditions . In the these1 population, this marker was observed to co-segregate with QTL explaining significant phenotypic variation in kernel physiology and field performance, highlighting its importance in maize breeding programs focused on improving yield and stress resilience .
Propiedades
Fórmula molecular |
C31H43N7O3 |
|---|---|
Peso molecular |
561.731 |
Nombre IUPAC |
(R)-4-((8-Cyclopentyl-5,7-dimethyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-(cyclopentyloxy)-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C31H43N7O3/c1-20-30(40)37(3)26-19-32-31(35-28(26)38(20)23-8-4-5-9-23)34-25-13-12-21(18-27(25)41-24-10-6-7-11-24)29(39)33-22-14-16-36(2)17-15-22/h12-13,18-20,22-24H,4-11,14-17H2,1-3H3,(H,33,39)(H,32,34,35)/t20-/m1/s1 |
Clave InChI |
HTPNGOWITIWAHM-HXUWFJFHSA-N |
SMILES |
O=C(NC1CCN(C)CC1)C2=CC=C(NC(N=C3N(C4CCCC4)[C@@H]5C)=NC=C3N(C)C5=O)C(OC6CCCC6)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UMC160; UMC-160; UMC 160 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Genetic Markers
UMC160 belongs to a class of molecular markers used to map QTLs governing kernel quality and growth traits. Below is a comparative analysis of UMC160 with functionally or structurally similar markers (se1, umc131, umc139, and umc36a) from the same study :
Table 1: Comparison of Genetic Markers Influencing Kernel Traits and Seedling Growth
| Marker | Chromosome | Associated Traits | % Variation Explained (Example Trait) | Population |
|---|---|---|---|---|
| UMC160 | 2 | Kernel sugar concentration, seedling emergence | Not explicitly quantified* | these1 |
| se1 | 2 | Seedling emergence, kernel sugar content | 24.1% (emergence), 19.9% (sugar) | these1 |
| umc131 | 2 | Kernel starch content, seedling emergence | 21.4% (starch), 13.0% (emergence) | sh2 |
| umc139 | 2 | Field emergence, kernel physiology | Data aggregated with umc131 | sh2 |
| umc36a | 2 | Kernel maturation, sugar metabolism | Linked to se1 (12.3 cM distance) | these1 |
Its significance lies in its proximity to se1 and other QTLs with measurable effects .
Key Findings:
Functional Similarity :
- Both UMC160 and se1 influence kernel sugar content and seedling emergence, but se1 has a stronger, quantifiable impact (24.1% vs. aggregated effects for UMC160) .
- umc131 and UMC160 are linked to starch and sugar metabolism, respectively, suggesting complementary roles in kernel development .
Structural Similarity :
- UMC160 and umc36a reside on chromosome 2 but differ in their genetic distance to se1 (UMC160 is closer to se1, while umc36a is 12.3 cM away) .
- The umc131–umc139 interval on chromosome 2 is functionally analogous to the UMC160–se1 region, with both clusters affecting overlapping traits like emergence and kernel composition .
Breeding Utility :
- se1 and umc131 are prioritized in marker-assisted selection due to their high explanatory power for starch and sugar traits. UMC160 serves as a supplementary marker for fine-mapping sugar-related QTLs .
Research Implications and Limitations
The study underscores UMC160’s role in a functionally dense genomic region but highlights the need for finer resolution (e.g., genome editing or near-isogenic line analysis) to isolate its specific contributions. Comparatively, markers like se1 and umc131 offer more direct utility for trait introgression due to their well-characterized effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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